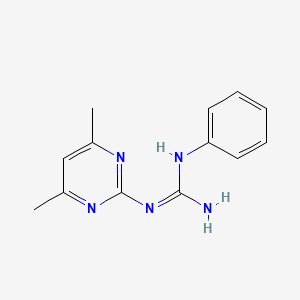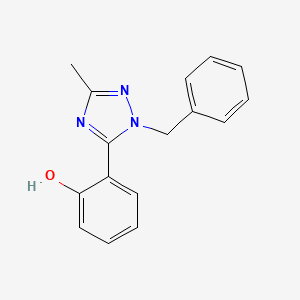![molecular formula C31H22ClN3O2S B10863216 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(2,4-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B10863216.png)
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(2,4-dimethylphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with isatoic anhydride under acidic or basic conditions to form the quinazolinone core.
Introduction of the Quinoline Moiety: The quinoline moiety is introduced through a Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone.
Sulfur Introduction: The sulfur atom is introduced via a thiolation reaction, often using thiourea or similar reagents.
Final Coupling: The final step involves coupling the quinazolinone and quinoline moieties under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the quinoline moiety can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various nucleophiles.
Scientific Research Applications
2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-BROMO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE
- **2-[(6-METHYL-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE
Uniqueness
2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE is unique due to the presence of both quinazolinone and quinoline moieties, which confer distinct chemical and biological properties. The chlorine atom in the quinoline moiety can also influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C31H22ClN3O2S |
|---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-3-(2,4-dimethylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C31H22ClN3O2S/c1-18-12-15-26(19(2)16-18)35-30(37)22-10-6-7-11-24(22)34-31(35)38-28-27(20-8-4-3-5-9-20)23-17-21(32)13-14-25(23)33-29(28)36/h3-17H,1-2H3,(H,33,36) |
InChI Key |
JZOYXFYBQVTMKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-1-(4-methylbenzyl)-2-phenyl-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10863142.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10863144.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10863158.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)-4-methoxy-3-nitrobenzamide](/img/structure/B10863162.png)
![N-(4-{[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10863164.png)
![Methyl {6-amino-5-cyano-4-[4-(dimethylamino)phenyl]-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate](/img/structure/B10863179.png)
![4-[7-(5-bromopyridin-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline](/img/structure/B10863189.png)

![2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methoxy]-N-phenylbenzamide](/img/structure/B10863193.png)
![2-(butylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10863194.png)
![7-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10863199.png)
![[1,1'-Biphenyl]-2,5-dicarboxamide](/img/structure/B10863203.png)
